

Stability and storage conditions for Avibactam impurity 6

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Compound of Interest

Compound Name: (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

Cat. No.: B601231

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Technical Support Center: Avibactam Impurity 6

This technical support center provides guidance on the stability and storage of Avibactam impurity 6 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Avibactam Impurity 6 and what are its recommended storage conditions?

Avibactam Impurity 6 is identified as Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate. For long-term storage, it is recommended to keep the compound at 2-8°C. While stable for shipping at ambient temperatures, prolonged exposure to higher temperatures should be avoided to maintain its integrity.

Q2: How should I handle Avibactam Impurity 6 upon receipt?

Upon receiving the compound, it should be promptly transferred to a controlled temperature environment of 2-8°C. It is advisable to minimize exposure to light and moisture. The container should be tightly sealed to prevent degradation.

Q3: Are there any known incompatibilities for Avibactam Impurity 6?

Specific incompatibility studies for Avibactam Impurity 6 are not readily available. However, based on the stability of the parent compound, Avibactam, it is prudent to avoid strong acidic, basic, and oxidizing conditions, as these are known to cause degradation of Avibactam and related structures.

Q4: What are the potential degradation pathways for Avibactam Impurity 6?

While specific degradation pathways for Avibactam Impurity 6 have not been detailed in the public domain, based on its chemical structure and known degradation of Avibactam, potential degradation may occur through hydrolysis of the ester or imino group and cleavage of the diazabicyclooctane ring under stress conditions such as acidic, basic, or oxidative environments.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpected peaks in chromatogram during analysis	Degradation of the impurity due to improper storage or handling.	Verify storage conditions (temperature, light, moisture). Prepare fresh solutions and re-analyze. Consider performing a forced degradation study to identify potential degradants.
Inconsistent analytical results	Instability of the impurity in the chosen solvent or analytical mobile phase.	Evaluate the stability of the impurity in the analytical solvent over the typical experiment duration. Adjust the pH of the mobile phase if instability is suspected.
Loss of sample purity over time in storage	The storage conditions are not optimal, leading to slow degradation.	Re-evaluate the storage conditions. Store in smaller, single-use aliquots to minimize freeze-thaw cycles and exposure to the atmosphere.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for assessing the stability of Avibactam Impurity 6 under various stress conditions.

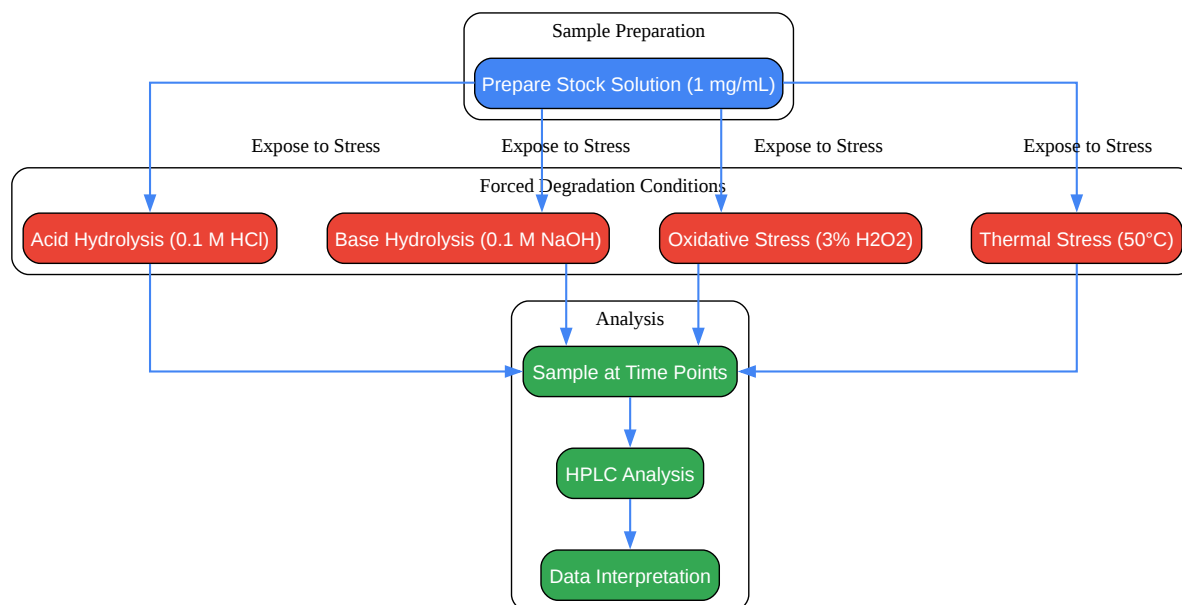
- **Preparation of Stock Solution:** Prepare a stock solution of Avibactam Impurity 6 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- **Stress Conditions:**
 - **Acid Hydrolysis:** Mix the stock solution with 0.1 M hydrochloric acid and keep at room temperature.
 - **Base Hydrolysis:** Mix the stock solution with 0.1 M sodium hydroxide and keep at room temperature.
 - **Oxidative Degradation:** Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
 - **Thermal Degradation:** Heat the solid impurity and the stock solution at a specified temperature (e.g., 50°C).
 - **Photolytic Degradation:** Expose the solid impurity and the stock solution to UV light.
- **Time Points:** Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
- **Sample Preparation:** Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
- **Analysis:** Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development (Example)

- **Column:** C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

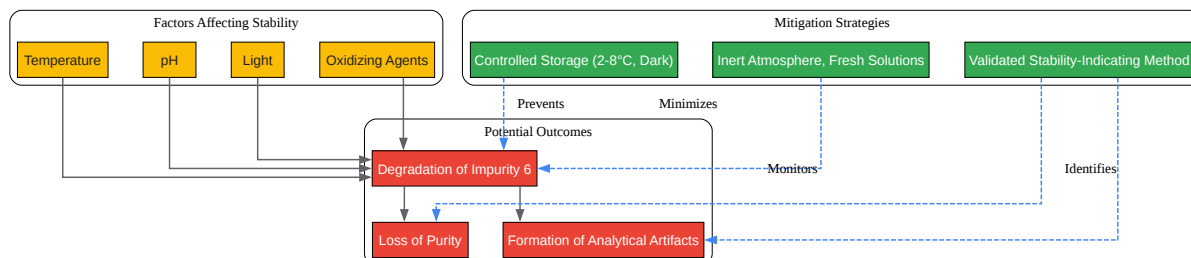
- Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength.
- Temperature: 25°C

Visualizations



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Forced Degradation Experimental Workflow



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Factors Influencing Stability and Mitigation

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